molecular formula C27H24O8 B12011860 (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate CAS No. 42793-97-5

(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate

Cat. No.: B12011860
CAS No.: 42793-97-5
M. Wt: 476.5 g/mol
InChI Key: XJKNQPQTQXKNOC-UHFFFAOYSA-N
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Description

Table 1: Key Structural and Physicochemical Properties

Property Value
Molecular Formula C₂₇H₂₄O₈
Molecular Weight 476.5 g/mol
IUPAC Name (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate
Key Functional Groups Methoxy, benzoyloxy, methyl benzoate
Characteristic ¹³C NMR Shift (C1) δ 105–110 ppm

The benzoyl groups at C3 and C4 serve dual roles: (1) they sterically shield reactive hydroxyls from undesired side reactions, and (2) electronically deactivate the oxolane oxygen, reducing ring-opening propensity under acidic conditions. This dual functionality is critical in multi-step syntheses, where intermediates must withstand diverse reaction environments. For example, in the preparation of arabinofuranosyl nucleosides, the C2 methyl benzoate acts as a temporary protecting group, selectively removable under mild basic conditions without disturbing the C3/C4 benzoylates.

Historical Evolution of Benzoyl-Protected Carbohydrate Intermediates

The adoption of benzoyl protecting groups in carbohydrate chemistry originated in the 1950s, driven by the need for stable, orthogonal protecting strategies compatible with increasingly complex synthetic targets. Early work by Ohno et al. demonstrated that benzoylation of arabinofuranose derivatives conferred exceptional stability against glycosidic hydrolysis while maintaining compatibility with subsequent phosphorylation and glycosylation steps. Compared to acetyl or benzyl groups, benzoyl’s electron-withdrawing nature provided superior resistance to nucleophilic displacement, a breakthrough for preserving anomeric integrity during prolonged reaction sequences.

By the 1980s, advances in regioselective benzoylation techniques enabled precise installation of protective groups at secondary hydroxyls. For instance, the synthesis of (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate now employs stepwise benzoylation using trimethylsilyl triflate as a catalyst, achieving >95% regioselectivity for C3 and C4 positions. This methodology contrasts with earlier approaches reliant on stochastic protection-deprotection cycles, underscoring the evolution toward atom-economical synthetic design.

Properties

IUPAC Name

(3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNQPQTQXKNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962701
Record name Methyl 2,3,5-tri-O-benzoylpentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-42-9, 42793-97-5
Record name NSC400281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC170260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,5-tri-O-benzoylpentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate typically involves multi-step organic reactions. One common method includes the esterification of (3,4-dihydroxy-5-methoxyoxolan-2-yl)methyl alcohol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the presence of ester groups (benzoyloxy and methyl benzoate).

Reaction Type Reagents/Conditions Products References
Acidic Hydrolysis Dilute HCl (1–3 M), 60–80°C, 4–6 hrsPartial cleavage of benzoyloxy groups to yield hydroxylated oxolan derivatives. Methoxy and methyl benzoate groups remain intact.
Basic Hydrolysis NaOH (2–5 M), ethanol/water, reflux, 2–4 hrsComplete saponification of methyl benzoate to carboxylic acid; benzoyloxy groups may hydrolyze under prolonged conditions.
  • Mechanistic Insights :

    • Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water. The reaction is stepwise, with selectivity influenced by steric hindrance and electronic effects of substituents .

    • Basic hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate. The methoxy group stabilizes the oxolan ring against ring-opening.

Oxidation Reactions

The oxolan ring and substituents undergo oxidation under controlled conditions.

Reaction Type Reagents/Conditions Products References
Ring Oxidation KMnO₄ (aqueous, pH 7–9), 50°C, 3–5 hrsOxidative cleavage of the oxolan ring to form dicarboxylic acid derivatives. Benzoyloxy groups remain intact.
Side-Chain Oxidation CrO₃/H₂SO₄ (Jones reagent), 0°C, 1 hrOxidation of the methyl group in the benzoate moiety to a carboxylic acid.
  • Key Observations :

    • The electron-withdrawing benzoyloxy groups increase the susceptibility of the oxolan ring to oxidation.

    • Jones reagent selectively oxidizes the methyl benzoate side chain without affecting the methoxy group.

Substitution Reactions

Nucleophilic displacement occurs at the benzoyloxy and methoxy sites.

Reaction Type Reagents/Conditions Products References
Benzoyloxy Substitution NH₃/MeOH, 25°C, 12 hrsReplacement of benzoyloxy groups with hydroxyl groups via ammonolysis.
Methoxy Demethylation Anhydrous AlCl₃, toluene, 80°C, 2–4 hrsCleavage of the methoxy group to yield a phenolic hydroxyl derivative.
  • Mechanistic Details :

    • Ammonolysis involves nucleophilic attack by ammonia at the ester carbonyl, forming an amide intermediate that hydrolyzes to hydroxyl groups.

    • Demethylation with AlCl₃ proceeds via Friedel-Crafts alkylation reversal, generating a stabilized carbocation intermediate .

Nucleophilic Displacement at the Oxolan Ring

The oxolan ring undergoes ring-opening reactions under specific conditions.

Reaction Type Reagents/Conditions Products References
Ring-Opening HBr (48% in acetic acid), 60°C, 1 hrCleavage of the oxolan ring to form a dibromo alkane derivative. Benzoyloxy groups hydrolyze partially.
  • Stereochemical Considerations :

    • Ring-opening follows SN2 mechanisms, leading to inversion of configuration at the reaction site.

Stability and Side Reactions

  • Thermal Decomposition : At temperatures >150°C, the compound undergoes retro-esterification, releasing benzoic acid and formaldehyde .

  • Photochemical Reactivity : UV irradiation (254 nm) induces homolytic cleavage of C–O bonds in benzoyloxy groups, forming radical intermediates.

Scientific Research Applications

Synthetic Chemistry

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for selective modifications, making it an essential starting material for the development of nucleosides and nucleotides, which are crucial for DNA and RNA synthesis. The benzoyl protecting groups can be selectively removed under controlled conditions, facilitating further reactions necessary for synthesizing complex biomolecules.

Medicinal Chemistry

Research indicates that derivatives of (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate can be used to develop novel therapeutic agents. For instance, compounds derived from this structure have been studied for their potential anti-cancer properties and as markers for tissue hypoxia in medical diagnostics. These applications are particularly relevant in the context of developing targeted therapies that minimize side effects while enhancing treatment efficacy.

Biochemical Studies

The compound has been investigated for its interactions with enzymes involved in carbohydrate metabolism. Understanding these interactions can lead to insights into metabolic pathways and the development of carbohydrate-based drugs and vaccines. Such studies are critical in the field of glycoscience, where the role of carbohydrates in biological systems is increasingly recognized.

Case Study 1: Synthesis of Nucleosides

In a study focusing on the synthesis of modified nucleosides, (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate was utilized as a precursor. Researchers demonstrated that through selective deprotection and subsequent glycosylation reactions, various nucleoside analogs could be synthesized effectively. These analogs exhibited enhanced stability and bioactivity compared to their natural counterparts.

Case Study 2: Therapeutic Development

A research project explored the anti-cancer activities of compounds derived from (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate. The study revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. This selectivity highlights the potential for developing new cancer therapies based on this compound's structure.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings/Outcomes
Synthetic ChemistryIntermediate for nucleoside synthesisEffective precursor for modified nucleosides
Medicinal ChemistryDevelopment of anti-cancer agentsSelective cytotoxicity observed in cancer cell lines
Biochemical StudiesInteraction studies with enzymesInsights into carbohydrate metabolism

Mechanism of Action

The mechanism of action of (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate involves the hydrolysis of its ester bonds. This reaction releases benzoic acid and methoxyoxolan derivatives, which can interact with various molecular targets. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound can be compared to three key analogs:

[3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate (CAS 3510-73-4): Substituent: A 6-chloropurin-9-yl group replaces the methoxy group at position 4. Molecular Weight: 598.13 g/mol (vs. ~370–550 g/mol for simpler analogs).

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate (CAS 57944-10-2) :

  • Substituent : A carbamothioyl (-NH-CS-O-) group replaces the methoxy group.
  • Molecular Weight : 505.54 g/mol.
  • Impact : The thiocarbamate group may improve metabolic stability or introduce sulfur-mediated interactions (e.g., metal coordination) but could increase toxicity risks .

(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (CAS 729596-46-7) :

  • Substituents : Hydroxy, methyl, and ketone groups modify the oxolane ring.
  • Molecular Weight : 370.4 g/mol.
  • Impact : Reduced steric hindrance and lower molecular weight enhance solubility and bioavailability compared to the target compound .
Table 1: Physicochemical Comparison
Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
Target Compound ~550* 3,4-Dibenzoyloxy, 5-methoxy Low (high lipophilicity)
CAS 3510-73-4 598.13 6-Chloropurin-9-yl Very Low
CAS 57944-10-2 505.54 5-Carbamothioyl Moderate
CAS 729596-46-7 370.40 4-Hydroxy, 4-methyl, 5-keto High

*Estimated based on analogs.

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Permeability
  • CAS 729596-46-7 : Smaller size and polar groups (hydroxy, ketone) may improve absorption, similar to methyl dihydroxybenzoate (high GI absorption and BBB permeability) .
Metabolic Interactions
  • This could inhibit cytochrome P450 isoforms (e.g., CYP1A2), as seen with methyl dihydroxybenzoate .
  • CAS 3510-73-4 : The chloropurin moiety may introduce nucleoside metabolic pathways (e.g., phosphorylation) or interact with purine receptors .
Table 2: Pharmacokinetic Parameters
Compound GI Absorption BBB Permeation CYP Inhibition Clearance
Target Compound Low None CYP1A2 (predicted) Slow (high MW)
Methyl dihydroxybenzoate High High CYP1A2 Moderate
Heptadecyl benzoate Low None CYP1A2, CYP2C19 Slow

Biological Activity

(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological implications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate is C27H24O8, indicating a structure that includes multiple benzoyl groups attached to an oxolan derivative. The presence of methoxy and dibenzoyloxy functionalities suggests potential interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Benzoylation : The hydroxyl groups of the oxolan structure are protected by benzoyl groups.
  • Methylation : The remaining hydroxyl group is methylated using reagents such as methyl iodide in the presence of a base.
  • Purification : The final product is purified through crystallization or chromatography techniques to achieve high purity and yield.

Biological Activity

Research indicates that compounds similar to (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives can inhibit bacterial growth, making them candidates for further investigation as antimicrobial agents.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like tyrosinase, which is crucial in melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoateTyrosinase InhibitionTBD
Kojic AcidTyrosinase Inhibition24.09
Benzylidene AnalogTyrosinase Inhibition1.12

Case Studies

  • Tyrosinase Inhibition Study : A study focused on the tyrosinase inhibitory effects of various analogs demonstrated that certain structural modifications significantly enhance inhibitory potency. For instance, analogs with additional hydroxyl groups exhibited stronger inhibition compared to those without.
  • Antimicrobial Efficacy : Another research effort investigated the antimicrobial properties of related compounds against various bacterial strains. Results indicated notable antibacterial activity, suggesting potential applications in pharmaceuticals.

The mechanism by which (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate exerts its biological effects likely involves interactions with specific enzymes or receptors within biological systems. For example:

  • Tyrosinase Inhibition : Compounds that inhibit tyrosinase may do so by binding to the active site of the enzyme, preventing substrate conversion and thus reducing melanin synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate, and how is purity validated?

  • Methodological Answer : Synthesis typically involves multi-step esterification and protection/deprotection strategies. For example, intermediates can be prepared via condensation reactions using reagents like DIPEA under controlled temperatures (e.g., -35°C for nucleophilic substitution, followed by 40°C for subsequent coupling steps). Purification is achieved via column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradient elution). Purity validation employs HPLC (>98%) and structural confirmation via ¹H NMR (e.g., δ = 3.76 ppm for methoxy groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact and inhalation of dust/particulates. In case of exposure, flush affected areas with water for ≥15 minutes. Store in sealed containers under dry, ventilated conditions. Fire hazards require dry chemical extinguishers due to potential CO formation during combustion .

Q. How can researchers address the lack of basic physicochemical data (e.g., melting point, solubility)?

  • Methodological Answer : Empirical determination via DSC (melting point) and shake-flask/HPLC methods (solubility in common solvents like DMSO or ethanol). Computational tools (e.g., COSMO-RS) can predict logP and solubility profiles when experimental data is unavailable .

Advanced Research Questions

Q. What analytical strategies resolve conflicting spectral data for structural elucidation?

  • Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for stereoisomers. High-resolution mass spectrometry (HRMS) validates molecular formulae. Cross-referencing with synthetic intermediates (e.g., CAS 729596-46-7 derivatives) helps identify misassignments. Conflicting data may arise from impurities; re-purification and orthogonal techniques (e.g., IR, X-ray crystallography) are recommended .

Q. How can researchers design stability studies to assess decomposition pathways under varying conditions?

  • Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Forced degradation (acid/base hydrolysis, oxidative stress) identifies labile groups (e.g., benzoyl esters). LC-MS/MS detects decomposition products like benzoic acid or CO precursors. Store samples in amber vials under inert gas to mitigate light/oxygen sensitivity .

Q. What methodologies are suitable for predicting toxicological profiles in the absence of experimental data?

  • Methodological Answer : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity (oral, dermal LD50). In vitro assays (Ames test for mutagenicity, HepG2 cell viability for cytotoxicity) provide preliminary data. Collaborate with toxicology databases (e.g., ECOTOX) to extrapolate from structurally related compounds (e.g., dibenzoyl derivatives) .

Q. How can computational chemistry optimize this compound for target-specific bioactivity studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) against receptors (e.g., dopamine D2/5-HT3 for antiemetic potential) identifies binding motifs. MD simulations assess conformational stability. Modify substituents (e.g., methoxy groups) guided by SAR from analogs (e.g., methyl 2-bromo-5-methoxybenzoate derivatives) .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on stereochemical configuration?

  • Methodological Answer : Compare optical rotation data with literature values (e.g., [α]D²⁵ for (2R,3R,4R) isomers). Use chiral HPLC or SFC to separate enantiomers. Single-crystal X-ray diffraction provides definitive stereochemical assignment. Discrepancies may arise from racemization during synthesis; monitor reaction conditions (pH, temperature) to minimize epimerization .

Q. What steps ensure reproducibility of synthetic yields across different laboratories?

  • Methodological Answer : Standardize reagents (e.g., DIPEA purity ≥99%), solvent drying (molecular sieves for CH₂Cl₂), and reaction monitoring (TLC/HPLC). Document exact stoichiometry and temperature ramping rates. Collaborative round-robin studies identify critical variables (e.g., stirring efficiency for heterogeneous mixtures) .

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